1,3-dimethyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
1,3-dimethyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a purine core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine core undergoes alkylation at the 1 and 3 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Thioether Formation:
Phenylpropyl Substitution: The 7 position is substituted with a 3-phenylpropyl group via a Friedel-Crafts alkylation reaction using phenylpropyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes:
Scaling Up: Using larger reaction vessels and continuous flow reactors.
Purification: Employing techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the 2-oxopropyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenylpropyl group can be modified through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride for Friedel-Crafts reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether group.
Alcohols: From reduction of the carbonyl group.
Substituted Aromatics: From electrophilic aromatic substitution reactions.
Scientific Research Applications
1,3-dimethyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purines.
Biological Studies: Used in studies of enzyme inhibition, particularly those involving purine metabolism.
Pharmacology: Explored for its effects on various biological pathways and potential as a drug candidate.
Industrial Chemistry: Utilized as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific enzymes involved in purine metabolism, thereby affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.
Theophylline (1,3-dimethylxanthine): Used in respiratory diseases like asthma.
Theobromine (3,7-dimethylxanthine): Found in chocolate and has mild stimulant effects.
Uniqueness
1,3-dimethyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitutions, which confer distinct chemical and biological properties. Unlike caffeine or theophylline, this compound’s thioether and phenylpropyl groups may provide unique interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
1,3-dimethyl-8-(2-oxopropylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-13(24)12-27-18-20-16-15(17(25)22(3)19(26)21(16)2)23(18)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCYWEAWKWACTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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